NMR and mass spectrometry data for 2-Amino-4-fluoro-5-methylbenzene-1-thiol
NMR and mass spectrometry data for 2-Amino-4-fluoro-5-methylbenzene-1-thiol
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-4-fluoro-5-methylbenzene-1-thiol
Introduction
2-Amino-4-fluoro-5-methylbenzene-1-thiol is a substituted aromatic thiol of interest in synthetic chemistry and materials science. Its unique substitution pattern, featuring an amino group, a fluorine atom, a methyl group, and a thiol group, imparts specific chemical properties that are valuable for the synthesis of complex heterocyclic systems, such as those used in pharmaceutical and agrochemical research. Accurate structural elucidation and purity assessment are paramount, for which Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools.
This guide provides a comprehensive analysis of the expected NMR and mass spectrometry data for this compound. As experimental spectra for this specific molecule are not widely published, we will leverage established principles of spectroscopic interpretation and data from structurally similar compounds to predict and rationalize its spectral characteristics. This approach demonstrates the power of foundational spectroscopic knowledge in modern chemical research.
Predicted ¹H NMR Spectroscopic Data and Interpretation
The ¹H NMR spectrum provides detailed information about the proton environment in a molecule. For 2-Amino-4-fluoro-5-methylbenzene-1-thiol (C₇H₈FNS), we anticipate distinct signals corresponding to the aromatic protons, the methyl group, the amino group, and the thiol group. The analysis is best performed in a solvent like DMSO-d₆, which allows for the observation of exchangeable protons from the -NH₂ and -SH groups.
Rationale for Predictions:
-
Aromatic Protons (H-3, H-6): The benzene ring has two remaining protons. H-3 is ortho to the amino group (-NH₂) and the fluorine (-F), while H-6 is ortho to the thiol (-SH) and meta to the fluorine. The electron-donating -NH₂ group will shield adjacent protons, shifting them upfield, while the electronegative -F will have a complex effect, including significant through-bond coupling. The thiol group has a milder electronic effect. We predict two distinct signals in the aromatic region, likely between 6.0 and 7.5 ppm.[1][2]
-
Fluorine Coupling: The ¹⁹F nucleus (spin I=1/2) will couple with nearby protons. We expect to see doublet or doublet of doublets patterns for the aromatic protons due to H-F coupling (J_HF).
-
Methyl Protons (-CH₃): The methyl group, being attached to the aromatic ring, will appear as a singlet in the upfield region, typically around 2.0-2.5 ppm.[3]
-
Amino Protons (-NH₂): The two protons of the amino group are expected to produce a broad singlet. Its chemical shift is concentration and temperature-dependent but typically appears between 3.5 and 5.0 ppm in DMSO-d₆.[2]
-
Thiol Proton (-SH): The thiol proton signal is often a sharp to moderately broad singlet, with a chemical shift that can vary but is generally found between 2.0 and 4.0 ppm.[1]
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| -CH₃ | ~2.1 | s (singlet) | N/A |
| -SH | ~3.4 | s (singlet) | N/A |
| -NH₂ | ~4.8 | br s (broad singlet) | N/A |
| H-3 (Aromatic) | ~6.5 - 6.8 | d (doublet) | ³J_HF ≈ 8-10 Hz |
| H-6 (Aromatic) | ~6.9 - 7.2 | s (singlet) or d (doublet) | ⁴J_HF ≈ 2-4 Hz (small) |
Predicted ¹³C NMR Spectroscopic Data and Interpretation
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. With broadband proton decoupling, each unique carbon atom in 2-Amino-4-fluoro-5-methylbenzene-1-thiol will appear as a single line, though splitting due to ¹⁹F coupling will be observed.[4]
Rationale for Predictions: The chemical shifts of the aromatic carbons are influenced by the electronic effects of all four substituents.
-
C-F Bond (C-4): The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant (¹J_CF) and will resonate at a significantly downfield position, typically in the 150-165 ppm range.[3]
-
Substituent-Bearing Carbons (C-1, C-2, C-5): These carbons (ipso-carbons) will have shifts determined by the attached group (-SH, -NH₂, -CH₃). The C-SH carbon (C-1) is expected around 115-125 ppm. The C-NH₂ carbon (C-2) will be downfield (~140-150 ppm), and the C-CH₃ carbon (C-5) will also be downfield (~130-140 ppm).[5]
-
Aromatic CH Carbons (C-3, C-6): These carbons will also show C-F coupling (²J_CF, ³J_CF) and their shifts will be influenced by their proximity to the various functional groups.
-
Methyl Carbon (-CH₃): The methyl carbon will appear at high field, typically between 15-25 ppm.[5][6]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to ¹⁹F) |
|---|---|---|
| -CH₃ | ~20 | s (singlet) |
| C-6 | ~115 | d (doublet, small J_CF) |
| C-1 (-SH) | ~118 | d (doublet, small J_CF) |
| C-3 | ~120 | d (doublet, J_CF ≈ 20-25 Hz) |
| C-5 (-CH₃) | ~135 | d (doublet, small J_CF) |
| C-2 (-NH₂) | ~145 | d (doublet, J_CF ≈ 10-15 Hz) |
| C-4 (-F) | ~158 | d (doublet, ¹J_CF ≈ 240-250 Hz) |
Predicted Mass Spectrometry (MS) Data and Interpretation
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.
Molecular Formula: C₇H₈FNS Monoisotopic Mass: 157.04 Da
Rationale for Predictions: Using a technique like Electrospray Ionization (ESI) in positive mode, we would expect to see the protonated molecule.
-
Molecular Ion Peak: The most prominent peak in the high-mass region should be the protonated molecular ion [M+H]⁺ at m/z 158.05. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[7]
-
Fragmentation Pattern: The molecule contains several potential fragmentation points. Common fragmentation pathways for this type of structure could include:
-
Loss of the thiol group as an SH radical, leading to a fragment at m/z 124.
-
Loss of the methyl group (CH₃), resulting in a fragment at m/z 142.
-
Complex ring fragmentation patterns.
-
Table 3: Predicted Key Mass Spectrometry Peaks (ESI+)
| m/z Value (Predicted) | Ion Assignment | Notes |
|---|---|---|
| 158.05 | [M+H]⁺ | Protonated molecular ion. |
| 142.02 | [M+H - CH₃]⁺ | Loss of a methyl radical. |
| 124.03 | [M+H - SH]⁺ | Loss of a thiol radical. |
Analytical Workflow and Methodologies
The comprehensive characterization of 2-Amino-4-fluoro-5-methylbenzene-1-thiol requires a structured analytical approach. The following diagram and protocols outline a robust workflow.
Caption: Workflow for the spectroscopic characterization of the target compound.
Experimental Protocol 1: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 15-20 mg of 2-Amino-4-fluoro-5-methylbenzene-1-thiol and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed on the sample to achieve optimal resolution and lineshape.[7]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 250 ppm.
-
Use a 45-degree pulse angle with a relaxation delay of 2-3 seconds.
-
Acquire a sufficient number of scans (typically >1024) to achieve adequate signal-to-noise, especially for quaternary carbons.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ = 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (δ = 39.52 ppm).
Experimental Protocol 2: Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Create a dilute working solution (e.g., 1-10 µg/mL) using a suitable solvent system for ESI, such as 50:50 methanol:water with 0.1% formic acid for positive ion mode.
-
Instrument Setup: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument equipped with an ESI source.
-
Full Scan MS Acquisition (Positive Mode):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Set the mass range to scan from m/z 50 to 500.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the target ion [M+H]⁺.
-
Acquire data for at least 1 minute to obtain an averaged, high-quality spectrum.
-
-
MS/MS Fragmentation Analysis:
-
Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 158.05) as the precursor.
-
Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to induce fragmentation.
-
Analyze the resulting fragment ions to corroborate the proposed structure.
-
-
Data Processing: Process the raw data to identify the accurate mass of the parent and fragment ions. Use the accurate mass data to confirm the elemental formula with a mass accuracy of <5 ppm.
Conclusion
The structural elucidation of 2-Amino-4-fluoro-5-methylbenzene-1-thiol can be confidently achieved through a combined NMR and mass spectrometry approach. This guide outlines the predicted spectral data, rooted in fundamental principles of chemical structure and spectroscopic theory. The ¹H and ¹³C NMR spectra are expected to show characteristic shifts and coupling patterns dictated by the unique arrangement of substituents, with ¹⁹F coupling providing a key diagnostic feature. High-resolution mass spectrometry will unequivocally determine the elemental composition and offer structural confirmation through predictable fragmentation. The provided protocols detail a rigorous, self-validating methodology for obtaining high-quality data, essential for any researcher or drug development professional working with novel chemical entities.
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